

analytical methods for N-(2-fluorophenyl)-3-methylbutanamide characterization

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Compound of Interest

Compound Name: *N*-(2-fluorophenyl)-3-methylbutanamide

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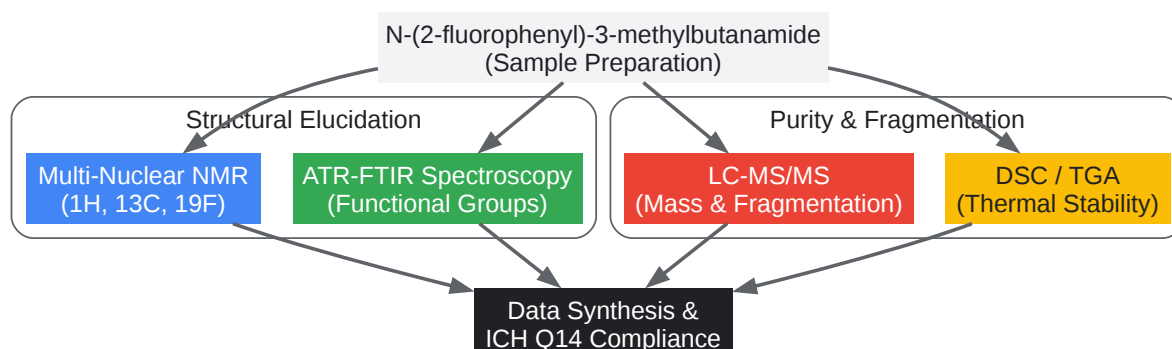
Application Note: Comprehensive Analytical Characterization of **N-(2-fluorophenyl)-3-methylbutanamide**

Introduction & Analytical Target Profile (ATP)

The incorporation of fluorine into organic frameworks is a cornerstone of modern drug design, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. **N-(2-fluorophenyl)-3-methylbutanamide** (Chemical Formula: $C_{11}H_{14}FNO$, MW: 195.23 g/mol) represents a highly relevant structural motif, combining an ortho-fluorinated aniline core with an isovaleryl (3-methylbutanamide) aliphatic chain. The ortho-fluorine atom introduces unique electronic effects, including strong inductive electron withdrawal and potential intramolecular hydrogen bonding ($C-F \cdots H-N$), which significantly influence the molecule's physicochemical behavior and spectral properties.

In strict alignment with the [1], this application note establishes a robust Analytical Target Profile (ATP). The objective is to provide a self-validating, multi-modal analytical workflow that ensures unambiguous structural elucidation, purity assessment, and functional group profiling of **N-(2-fluorophenyl)-3-methylbutanamide**.

Analytical Workflow Visualization



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Multi-modal analytical workflow for **N-(2-fluorophenyl)-3-methylbutanamide** characterization.

Experimental Protocols & Causality

Multi-Nuclear NMR Spectroscopy (^1H , ^{13}C , ^{19}F)

Causality & Rationale: Multi-nuclear NMR is the gold standard for absolute structural confirmation. While ^1H NMR confirms the isobutyl chain and aromatic protons, ^{19}F NMR is critical for verifying the presence of the fluorine atom without interference from the hydrocarbon framework ([2]). Furthermore, ^{13}C NMR provides a built-in self-validating mechanism: the scalar coupling between ^{13}C and ^{19}F nuclei (e.g., $^1J_{\text{CF}} \sim 240$ Hz) unambiguously maps the exact position of the fluorine atom on the aromatic ring, distinguishing it from meta- or para-isomers ([3]).

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition (400 MHz):** Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 transients.
- **^{13}C NMR Acquisition (100 MHz):** Utilize broadband proton decoupling. Set D1 to 2.0 seconds and acquire 512 transients to achieve a high signal-to-noise ratio for quaternary carbons.

- ¹⁹F NMR Acquisition (376 MHz): Acquire without proton decoupling to observe F-H multiplet structures. Use trichlorofluoromethane (CFCl₃) as an external reference (0.0 ppm).
- System Suitability & Self-Validation: Verify the ¹J_{CF} coupling constant in the ¹³C spectrum. A distinct doublet at ~153 ppm with J ≈ 243 Hz mathematically confirms the direct C-F bond[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Rationale: LC-MS/MS provides orthogonal validation of the molecular weight and structural connectivity. Electrospray ionization (ESI) in positive mode efficiently protonates the amide nitrogen or carbonyl oxygen. During collision-induced dissociation (CID), the amide bond represents the most labile site. Cleavage yields a characteristic 2-fluoroaniline fragment and an isovaleryl cation. The detection of these specific fragments acts as an internal validation of the amide linkage [4].

Step-by-Step Protocol:

- Sample Preparation: Prepare a 1.0 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% formic acid to promote ionization.
- Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Maintain column temperature at 40°C to ensure reproducible retention times.
- Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% formic acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
- Mass Spectrometry: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
- System Suitability & Self-Validation: The strict co-elution of the precursor ion (m/z 196.1) with its primary product ions (m/z 112.0 and m/z 85.1) at the exact same retention time confirms peak identity and eliminates the possibility of isobaric interference.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Rationale: ATR-FTIR is deployed to probe the vibrational modes of the functional groups rapidly and non-destructively. The amide I (C=O stretch) and amide II (N-H bend) bands are highly sensitive to their local electronic environment. The electron-withdrawing nature of the ortho-fluorine shifts these bands compared to non-fluorinated analogs, providing a unique spectral fingerprint ([3]).

Step-by-Step Protocol:

- **Background Correction:** Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
- **Sample Analysis:** Place approximately 2 mg of the solid **N-(2-fluorophenyl)-3-methylbutanamide** onto the crystal. Apply uniform pressure using the mechanical anvil to ensure intimate contact and prevent signal attenuation.
- **Acquisition:** Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
- **System Suitability & Self-Validation:** The presence of a strong, sharp peak at ~1200-1150 cm⁻¹ (C-F stretch) alongside the characteristic Amide I/II bands validates the fluorinated amide structure[3].

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts and Coupling Constants

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
¹ H	~8.30	br s	-	Amide N-H
¹ H	~7.00 - 8.10	m	-	Aromatic Protons (4H)
¹ H	~2.25	d	³ J _{HH} = 7.2	-CH ₂ - (Isovaleryl)
¹ H	~2.15	m	-	-CH- (Isovaleryl)
¹ H	~1.00	d	³ J _{HH} = 6.6	-CH ₃ (Isovaleryl, 6H)
¹³ C	~171.0	s	-	C=O (Amide Carbonyl)
¹³ C	~153.5	d	¹ J _{CF} ≈ 243	Ar-C-F (C2)

| ¹⁹F | ~-132.0 | m | - | Ar-F |

Table 2: LC-MS/MS Optimized MRM Parameters

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Fragment Assignment
196.1 [M+H] ⁺	112.0	50	20	[2-Fluoroaniline + H] ⁺ (Quantifier)

| 196.1 [M+H]⁺ | 85.1 | 50 | 15 | [Isovaleryl]⁺ (Qualifier) |

Table 3: Characteristic ATR-FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3280	Medium, Sharp	N-H	Stretching (Amide A)
~2950, 2870	Weak	C-H (Aliphatic)	Asymmetric/Symmetric Stretching
~1660	Strong	C=O	Stretching (Amide I)
~1535	Strong	N-H / C-N	Bending / Stretching (Amide II)

| ~1190 | Strong | C-F | Stretching |

References

- Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [\[Link\]](#)
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